![molecular formula C24H27N3O7 B14208405 N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-threonylglycine CAS No. 830321-65-8](/img/structure/B14208405.png)
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-threonylglycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-threonylglycine is a synthetic peptide derivative. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. The compound is composed of three amino acids: L-alanine, L-threonine, and glycine, linked together in a specific sequence.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-threonylglycine typically involves the following steps:
Fmoc Protection: The amino group of L-alanine is protected using the Fmoc group.
Coupling Reactions: The protected L-alanine is then coupled with L-threonine and glycine using peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The Fmoc group is removed using a base such as piperidine, yielding the final peptide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy purification and handling.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-threonylglycine can undergo various chemical reactions, including:
Oxidation: The threonine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target the carbonyl groups in the peptide backbone.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Bases like piperidine or acids like trifluoroacetic acid (TFA) are used for deprotection and substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the threonine residue can yield a hydroxylated peptide, while reduction of the carbonyl groups can produce a reduced peptide backbone.
Applications De Recherche Scientifique
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-threonylglycine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: Utilized in the development of novel materials and as a standard in analytical techniques such as mass spectrometry.
Mécanisme D'action
The mechanism of action of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-threonylglycine involves its interaction with specific molecular targets. The peptide can bind to enzymes or receptors, modulating their activity. The Fmoc group can also influence the compound’s solubility and stability, affecting its overall bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanine
- N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-threonine
- N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-glycine
Uniqueness
N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-threonylglycine is unique due to its specific sequence of amino acids and the presence of the Fmoc protecting group. This combination allows for precise control over its chemical reactivity and biological activity, making it a valuable tool in various research and industrial applications.
Propriétés
Numéro CAS |
830321-65-8 |
|---|---|
Formule moléculaire |
C24H27N3O7 |
Poids moléculaire |
469.5 g/mol |
Nom IUPAC |
2-[[(2S,3R)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid |
InChI |
InChI=1S/C24H27N3O7/c1-13(22(31)27-21(14(2)28)23(32)25-11-20(29)30)26-24(33)34-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,13-14,19,21,28H,11-12H2,1-2H3,(H,25,32)(H,26,33)(H,27,31)(H,29,30)/t13-,14+,21-/m0/s1 |
Clé InChI |
MOIOBMXRMRNLSY-QTCYRWPVSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
SMILES canonique |
CC(C(C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


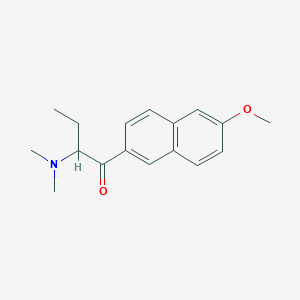
![(3S)-3-[(Methoxycarbonyl)amino]-4-oxo-4-propoxybutanoate](/img/structure/B14208329.png)
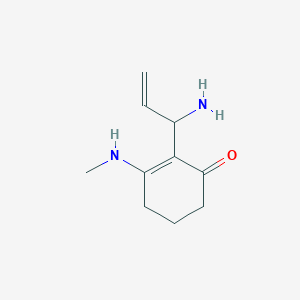
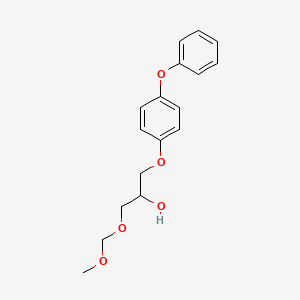
![N-[4-({2-[(Pyridin-3-yl)oxy]phenyl}sulfamoyl)phenyl]acetamide](/img/structure/B14208349.png)
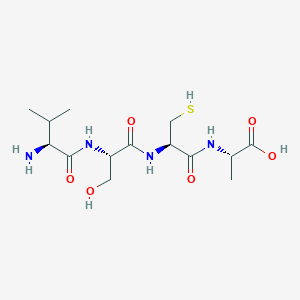
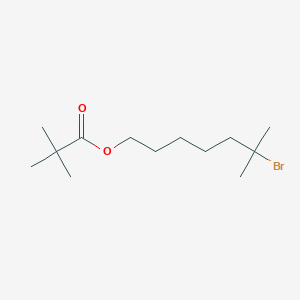
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B14208377.png)
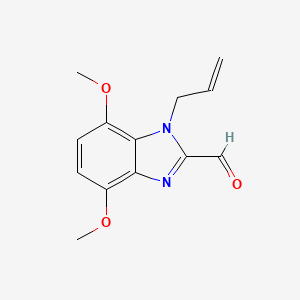
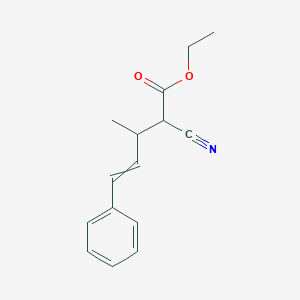


![Piperidine, 1-[(3-chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)phenoxy]-](/img/structure/B14208413.png)
![N-[(6R)-4,6-Dimethyldodecanoyl]-L-tyrosine](/img/structure/B14208416.png)
